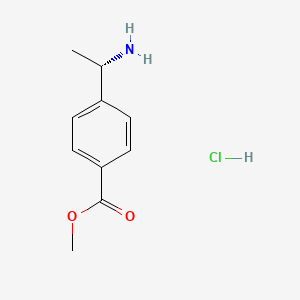

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride

Description

The exact mass of the compound (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTRLVYRAWIVLC-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726689 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847728-91-0 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847728-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride chemical properties

An In-Depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: Properties, Synthesis, and Applications

Abstract

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a valuable chiral building block of significant interest in the pharmaceutical and medicinal chemistry sectors.[][2] Its stereochemically defined structure, featuring a primary amine and a methyl ester on a substituted benzene ring, renders it a versatile intermediate for the asymmetric synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations.[3][4] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, stereoselective synthesis, analytical characterization, and applications in drug development, offering critical insights for researchers, scientists, and drug development professionals.

The Significance of Chiral Building Blocks in Drug Discovery

Chirality is a fundamental principle in drug design, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[][5] Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.

This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient and controlled synthesis of these stereochemically defined molecules.[][6] (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride serves as a prime example of such a building block, providing a scaffold with multiple functional points for elaboration into more complex drug candidates.[2]

Physicochemical and Structural Properties

The foundational properties of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride are summarized below. Understanding these characteristics is the first step in its effective application in a research and development setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | [7] |

| CAS Number | 847728-91-0 | [8] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [8] |

| Molecular Weight | 215.68 g/mol | [8] |

| InChI Key | PMFQSOTUHJSZHY-FJXQXJEOSA-N | [7] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | N/A |

Table 2: Physical and Handling Properties

| Property | Value | Reference(s) |

| Appearance | Typically a white to off-white solid or crystalline powder. | [9][10] |

| Melting Point | Data not consistently reported; should be determined experimentally. Related achiral compound melts at 238-243 °C. | [11][12] |

| Solubility | The hydrochloride form enhances solubility in polar solvents like water and alcohols. | [3][4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C). | [9][10] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_ester [label="C", pos="2.5,0!"]; O1_ester [label="O", pos="3.2,0.5!"]; O2_ester [label="O", pos="3.2,-0.5!"]; C_methyl_ester [label="CH₃", pos="4.0,-0.5!"];

C_ethyl_alpha [label="C", pos="-2.8,0!"]; H_alpha [label="H", pos="-3.1, 0.4!"]; C_ethyl_beta [label="CH₃", pos="-3.5,-0.5!"]; N_amine [label="H₃N⁺Cl⁻", pos="-3.5,0.5!"]; S_stereo [label="(S)", fontcolor="#EA4335", pos="-2.2,0.4!"];

// Positioning the ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Aromatic Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituent Bonds C4 -- C_ester [label=""]; C_ester -- O1_ester [style=dashed]; C_ester -- O2_ester [style=solid]; O2_ester -- C_methyl_ester [style=solid];

C1 -- C_ethyl_alpha [label=""]; C_ethyl_alpha -- H_alpha [style=solid]; C_ethyl_alpha -- C_ethyl_beta [style=solid]; C_ethyl_alpha -- N_amine [style=bold, arrowhead=tee, arrowtail=odot, dir=both, color="#4285F4"]; }

Caption: 2D structure of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride.

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is paramount. The following is a guide to the expected spectroscopic data based on its functional groups and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons: Two sets of doublets between δ 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[13]

-

Benzylic Proton (-CH-): A quartet resulting from coupling with the adjacent methyl group.

-

Amine Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A doublet coupled to the benzylic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

-

Ester Carbonyl (-C=O): A signal in the range of δ 165-167 ppm.[13]

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm).

-

Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.[13]

-

Benzylic Carbon (-CH-): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The hydrochloride salt form significantly influences the IR spectrum.

-

N-H Stretch: A very broad and strong absorption band from approximately 2500-3000 cm⁻¹ is expected, characteristic of an ammonium (R-NH₃⁺) salt.[14]

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.[15]

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1730 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Under typical ESI+ conditions, the spectrum will show the mass of the protonated free base (the cation).

-

Molecular Ion: A peak corresponding to [M+H]⁺ for the free amine (C₁₀H₁₃NO₂) at m/z ≈ 180.2. The molecular weight of the free base is 179.22 g/mol .[2]

-

Fragmentation: Characteristic fragmentation may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. The most direct and effective methods often involve the asymmetric catalytic reduction of imines or related precursors.[]

Conceptual Protocol: Asymmetric Reductive Amination

This protocol describes a common and efficient laboratory-scale synthesis of chiral amines from a prochiral ketone. The key to success is the choice of a chiral catalyst or auxiliary that directs the hydrogenation to one face of the intermediate imine, establishing the desired (S)-stereocenter.

Objective: To synthesize (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride from Methyl 4-acetylbenzoate.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonium source (e.g., Ammonium acetate)

-

Chiral catalyst (e.g., a Noyori-type Ru-diamine catalyst or a chiral phosphoric acid)

-

Reducing agent (e.g., H₂, formic acid)

-

Anhydrous solvent (e.g., Methanol, Toluene)

-

Hydrochloric acid (e.g., HCl in ether or isopropanol)

Step-by-Step Methodology:

-

Imine Formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-acetylbenzoate and the ammonium source in the anhydrous solvent. Stir at room temperature to facilitate the formation of the corresponding imine intermediate. This step is often performed in situ.

-

Asymmetric Reduction: Introduce the chiral catalyst to the reaction mixture. Pressurize the vessel with H₂ gas or add the chemical reductant (e.g., formic acid for transfer hydrogenation). The reaction is typically run at a controlled temperature until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

-

Causality Insight: The chiral ligand complexed to the metal catalyst creates a chiral pocket around the active site. The imine substrate can only bind in a specific orientation, exposing one face to the hydride source, thus leading to the preferential formation of the (S)-enantiomer.

-

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solution under reduced pressure. The crude product can be purified via column chromatography to isolate the free amine.

-

Salt Formation: Dissolve the purified (S)-Methyl 4-(1-aminoethyl)benzoate free base in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid solution dropwise while stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Caption: General workflow for the asymmetric synthesis of the target compound.

Analytical Characterization and Quality Control

For applications in drug development, verifying the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the chiral building block is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5]

Protocol: Chiral HPLC for Enantiomeric Excess Determination

Objective: To determine the enantiomeric purity of a synthesized batch of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak or Chiralcel)

-

Mobile phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol), often with an amine additive (e.g., Diethylamine, DEA) to improve peak shape.

-

Sample: A dilute solution of the compound in the mobile phase.

Step-by-Step Methodology:

-

System Preparation: Equilibrate the chiral column with the pre-mixed and degassed mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

-

Trustworthiness Insight: A stable baseline is essential for accurate integration and quantification.

-

-

Racemic Standard Injection: First, inject a sample of the racemic (50:50 mixture of R and S) compound. This is crucial to identify the retention times of both enantiomers and confirm that the method is capable of separating them (i.e., achieves baseline resolution).

-

Sample Injection: Inject a known concentration of the synthesized (S)-enantiomer sample.

-

Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength where the compound absorbs (e.g., ~254 nm).

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard run.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Self-Validation: The result is only valid if the racemic standard showed two well-resolved peaks, confirming the method's suitability.

-

Caption: Workflow for chiral HPLC analysis to determine enantiomeric purity.

Applications in Medicinal Chemistry

The utility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride lies in its two distinct reactive handles: the primary amine and the methyl ester. This dual functionality allows for sequential or orthogonal chemical modifications to build molecular complexity.[2]

-

Amine Functionalization: The primary amine is a versatile nucleophile. It can readily undergo reactions such as acylation to form amides, reductive amination to form secondary amines, and arylation to form diarylamines. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a different set of amides (e.g., using standard peptide coupling reagents like HATU or EDC). Alternatively, the ester can be reduced to a primary alcohol.

This synthetic versatility makes it a key intermediate in the development of drugs for various therapeutic areas, including central nervous system (CNS) and cardiovascular diseases.[3][4]

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. Based on data for structurally similar compounds, (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride should be handled with care.[16]

Table 3: GHS Hazard Information (Representative)

| Hazard Statement | Description | GHS Code |

| Harmful if swallowed | May cause harm if ingested. | H302 |

| Causes skin irritation | May cause redness and irritation upon skin contact. | H315 |

| Causes serious eye irritation | May cause significant eye irritation or damage. | H319 |

| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark location, as recommended.[9][10]

Conclusion

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a high-value, versatile chiral building block that serves as a critical starting material in modern drug discovery. Its defined stereochemistry and dual functional handles provide a robust platform for the synthesis of complex and enantiomerically pure pharmaceutical agents. A thorough understanding of its chemical properties, coupled with rigorous analytical and stereochemical control, is essential for its successful application in the development of next-generation therapeutics.

References

-

Journal of the American Chemical Society. (n.d.). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]

-

ChemUniverse. (n.d.). (S)-METHYL 4-(1-AMINOETHYL)BENZOATE HYDROCHLORIDE [P64728]. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

Sources

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 3. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 4. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. nbinno.com [nbinno.com]

- 7. (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochlor… [cymitquimica.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 10. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 11. 4-氨甲基苯甲酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methyl 4-(Aminomethyl)benzoate Hydrochloride | 6232-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. rsc.org [rsc.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. angenechemical.com [angenechemical.com]

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride CAS number 847728-91-0

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS No. 847728-91-0): An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of success. (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a key chiral amine, has emerged as a valuable intermediate in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its defined stereochemistry is paramount, as the biological activity of enantiomers can differ significantly, with one often being therapeutic while the other may be inactive or even harmful.[3] This guide offers a comprehensive technical overview, grounded in scientific principles, to empower researchers and drug development professionals in the effective application of this versatile molecule.

PART 1: Core Compound Analysis

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is fundamental to its application in synthesis and formulation.

| Property | Value |

| CAS Number | 847728-91-0[4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₂[4] |

| Molecular Weight | 215.68 g/mol [4] |

| Appearance | White to off-white solid |

| Storage | Room temperature, dry, tightly sealed[1][6] |

The hydrochloride salt form of this compound enhances its stability and solubility, which is particularly advantageous for various chemical reactions and formulations.[1][2]

Strategic Importance in Medicinal Chemistry

α-Chiral primary amines are recognized as highly valuable and versatile synthetic intermediates, widely used in the creation of a diverse range of pharmaceuticals.[7][8] The (S)-configuration of the aminoethyl group in this specific molecule is a crucial pharmacophoric element in many biologically active compounds. This chiral center allows for specific interactions with biological targets, which is essential for the efficacy of many drugs.[1] The para-substituted methyl benzoate group provides a versatile point for further chemical modifications, making it an ideal starting material for creating diverse compound libraries for screening and lead optimization.[9]

PART 2: Synthesis and Quality Control

Asymmetric Synthesis Strategies

The production of enantiomerically pure chiral amines is a cornerstone of pharmaceutical manufacturing.[3] Asymmetric reductive amination is a prevalent and powerful method for synthesizing chiral amines.[7] This process typically involves the condensation of a carbonyl compound with an amine to form an imine, followed by an asymmetric reduction to yield the desired chiral amine.[7] Biocatalytic methods, utilizing enzymes like transaminases, have also gained prominence for their high stereoselectivity and environmentally friendly reaction conditions.[10]

Caption: Generalized Asymmetric Synthesis Workflow.

Analytical Quality Control: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step.[11] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and robust technique for this purpose.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy, often with the use of chiral solvating or derivatizing agents, also serves as a powerful tool for determining enantiomeric purity.[14]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating amine enantiomers.[13]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol.[13] For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and resolution.[13]

-

Detection: UV detection at a wavelength corresponding to the absorbance of the benzoate moiety (e.g., 230-260 nm).

-

Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the sample with a suitable base to analyze the free amine form, depending on the specific column and mobile phase conditions.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. A racemic standard should be run to confirm peak identification and separation.

Caption: Analytical Quality Control Workflow.

PART 3: Applications in Drug Development

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a versatile building block for a variety of active pharmaceutical ingredients (APIs).[15] Its utility is particularly evident in the synthesis of compounds targeting neurological disorders and in enzyme inhibition studies.[9]

Hypothetical Synthetic Application: Kinase Inhibitor Synthesis

The primary amine of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride can be readily functionalized, for example, through amide bond formation or nucleophilic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further synthetic transformations. This dual functionality allows for the construction of complex molecules with precise stereochemical control.

PART 4: Safety and Handling

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][16]

-

Handling: Avoid formation of dust and aerosols.[16] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person into fresh air.[17] If swallowed, rinse mouth and seek medical advice.[16][17]

Conclusion

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a strategically important chiral building block in pharmaceutical research and development. Its well-defined stereochemistry and versatile chemical handles make it an invaluable tool for the synthesis of enantiomerically pure drug candidates. A comprehensive understanding of its synthesis, analytical characterization, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in advancing the frontiers of medicinal chemistry.

References

[11] A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. NMR with (R)-bornylamine - Benchchem. (n.d.). Retrieved from [7] Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. (n.d.). Retrieved from Material Safety Data Sheet. (2011, June 1). Retrieved from [6] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [17] SAFETY DATA SHEET - TCI Chemicals. (2025, January 15). Retrieved from [18] SAFETY DATA SHEET. (2025, May 17). Retrieved from [19] A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem. (n.d.). Retrieved from [3] A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Retrieved from [16] Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [8] Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020, July 15). Retrieved from [20] Drugs with α‐chiral amine moieties and routes for the synthesis of α‐chiral amines - ResearchGate. (n.d.). Retrieved from [1] (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride - MySkinRecipes. (n.d.). Retrieved from [2] Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride - MySkinRecipes. (n.d.). Retrieved from [10] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25). Retrieved from [9] Methyl 4-(2-amino-ethyl)benzoate hydrochloride - Chem-Impex. (n.d.). Retrieved from [4] 847728-91-0 | (S)-4-(1-Aminoethyl)-benzoic acid methyl ester hydrochloride. (n.d.). Retrieved from [12] Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [5] Safety Data Sheet - ChemScene. (n.d.). Retrieved from [21] Safety Data Sheet - Fluorochem. (n.d.). Retrieved from [22] Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride - MySkinRecipes. (n.d.). Retrieved from [23] Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem. (n.d.). Retrieved from [14] Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved from [13] A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [24] (S)-METHYL 4-(1-AMINOETHYL)BENZOATE HYDROCHLORIDE [P64728] - ChemUniverse. (n.d.). Retrieved from [15] (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block - Benchchem. (n.d.). Retrieved from [25] Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [26] Methyl 4-aminobenzoate synthesis - ChemicalBook. (n.d.). Retrieved from [27] ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [28] What are the applications of Methyl 4-Methylbenzoate in various industries? - Guidechem. (2024, August 13). Retrieved from

Sources

- 1. (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride [myskinrecipes.com]

- 2. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 3. vapourtec.com [vapourtec.com]

- 4. 847728-91-0 | (S)-4-(1-Aminoethyl)-benzoic acid methyl ester hydrochloride - Capot Chemical [capotchem.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.nl [fishersci.nl]

- 7. researchgate.net [researchgate.net]

- 8. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 16. angenechemical.com [angenechemical.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 22. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 23. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemuniverse.com [chemuniverse.com]

- 25. rsc.org [rsc.org]

- 26. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. Page loading... [guidechem.com]

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride molecular weight

An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This document will cover its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Properties and Identification

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral aromatic ester whose hydrochloride salt form enhances its stability and solubility, making it highly suitable for further chemical transformations in drug manufacturing processes.[1][2] The stereospecificity of this compound is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 847728-91-0 | [4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |

| Molecular Weight | 215.68 g/mol | [4] |

| Appearance | White to yellow solid or sticky oil | [5] |

| Storage | Store in a dark, inert atmosphere, at 2-8°C | [5] |

Significance in Asymmetric Synthesis and Drug Discovery

The true value of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride lies in its application as a chiral synthon. The presence of a primary amine and a methyl ester on a benzene ring provides two reactive sites for a wide range of chemical modifications, including amidation, acylation, and alkylation.[3] This versatility makes it an essential precursor in the synthesis of complex, enantiomerically pure molecules.

This compound is particularly employed in the development of pharmaceuticals targeting neurological disorders and as an intermediate for central nervous system and cardiovascular medications.[1][2][6] Its structure is integral to creating active pharmaceutical ingredients with high enantiomeric purity, which is a critical factor for drug efficacy and safety.[1][2][3]

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient method for synthesizing enantiomerically pure amines like (S)-Methyl 4-(1-aminoethyl)benzoate is through asymmetric reductive amination of a prochiral ketone. This process typically involves a chiral catalyst or auxiliary to control the stereochemical outcome.

Proposed Synthesis Workflow: Asymmetric Reductive Amination

The following protocol describes a plausible synthetic route. The causality behind experimental choices is to ensure high yield and high enantiomeric excess.

Step 1: Synthesis of the Ketone Precursor (Methyl 4-acetylbenzoate)

-

Rationale: This step creates the foundational prochiral ketone.

-

Procedure:

-

To a solution of 4-acetylbenzoic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid with a mild base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-acetylbenzoate.

-

Step 2: Asymmetric Reductive Amination

-

Rationale: This is the key stereochemistry-determining step. A chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a biocatalyst (e.g., an engineered transaminase) is used to selectively form the (S)-enantiomer.

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve methyl 4-acetylbenzoate in a suitable solvent (e.g., dichloromethane or an aqueous buffer for biocatalysis).

-

Add the chiral catalyst or biocatalyst and an ammonia source (e.g., ammonium formate or ammonia gas).

-

Introduce a reducing agent (e.g., a borohydride derivative for chemical catalysis or a cofactor recycling system for biocatalysis).

-

Stir the reaction at a controlled temperature until completion, as monitored by HPLC.

-

Step 3: Formation of the Hydrochloride Salt and Purification

-

Rationale: The hydrochloride salt improves the stability and handling of the final product. Purification is essential to remove any unreacted starting materials, byproducts, and the opposite enantiomer.

-

Procedure:

-

After the reaction is complete, perform a work-up to remove the catalyst and other reagents.

-

Dissolve the crude (S)-Methyl 4-(1-aminoethyl)benzoate in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Filter the resulting solid and wash with a cold, non-polar solvent to remove impurities.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether) to achieve high chemical and enantiomeric purity.

-

Visualization of the Synthesis Workflow

Sources

- 1. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 2. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]

- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride: Structure, Stereochemistry, and Synthetic Applications

Abstract

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its stereochemically defined structure, featuring a primary amine at a chiral center and a reactive methyl ester on a phenyl ring, renders it an invaluable intermediate for the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its core structural features, the critical importance of its stereochemistry, detailed synthetic methodologies for its preparation with high enantiomeric purity, and its applications in drug development. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Chiral Amines in Drug Design

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug is a critical aspect of modern drug development.

Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.[1] (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride belongs to this crucial class of compounds. Its utility lies in its bifunctional nature: the primary amine provides a nucleophilic handle for the introduction of diverse substituents, while the methyl ester can be readily hydrolyzed or converted to an amide. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.[2]

This guide will delve into the specific attributes of the (S)-enantiomer, providing a detailed exploration of its structure, stereochemistry, and the primary synthetic routes to access this molecule with high optical purity.

Molecular Structure and Stereochemistry

The chemical identity of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is defined by its unique arrangement of functional groups around a central benzene ring.

Key Structural Features:

-

Benzene Ring: A para-substituted aromatic core.

-

Methyl Ester Group (-COOCH₃): An electron-withdrawing group that can be a site for further chemical modification.

-

(S)-1-Aminoethyl Group [-CH(NH₂)CH₃]: This substituent contains the sole chiral center of the molecule.

-

Hydrochloride Salt (-HCl): The amine group is protonated, forming a salt with hydrochloric acid, which improves the compound's handling and solubility characteristics.

| Property | Value |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride |

| CAS Number | 847728-91-0[1][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂[1] |

| Molecular Weight | 215.68 g/mol [1][3] |

The (S)-Stereocenter: The Key to Biological Specificity

The absolute configuration at the chiral carbon, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is the most critical feature of this molecule from a pharmaceutical perspective. The precise spatial orientation of the amino group, methyl group, and the phenyl ring is often essential for the specific binding interactions with biological targets such as enzymes and receptors. The use of the enantiomerically pure (S)-form is crucial to ensure the desired therapeutic effect and to minimize potential off-target effects or toxicity that could arise from the (R)-enantiomer.

Diagram 1: Chemical Structure of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride

Caption: 2D structure of the target molecule.

Synthetic Strategies: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride primarily relies on two strategic approaches: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: The Preferred Industrial Route

Asymmetric synthesis aims to directly generate the desired (S)-enantiomer from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[4] The most efficient and widely adopted method is the asymmetric reductive amination of methyl 4-acetylbenzoate.[5]

This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst in the presence of a hydrogen source.

Diagram 2: Retrosynthetic Analysis

Caption: Retrosynthesis of the target molecule.[5]

This protocol outlines a general procedure for the asymmetric reductive amination of methyl 4-acetylbenzoate. The choice of the chiral catalyst is paramount for achieving high enantioselectivity for the (S)-enantiomer. Typically, this involves a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) with a chiral phosphine ligand. For the synthesis of the (S)-amine, a catalyst with the corresponding stereochemistry, such as one based on an (S)-BINAP derivative, would be selected.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Chiral catalyst (e.g., a chiral Ruthenium or Iridium complex with an (S)-ligand)

-

Reducing agent (e.g., hydrogen gas, formic acid/triethylamine mixture)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.

-

Amine Source Addition: Add the ammonia source to the reaction mixture.

-

Reduction: Introduce the reducing agent. If using hydrogen gas, pressurize the reactor to the specified pressure. If using a transfer hydrogenation source like formic acid/triethylamine, add it to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the designated temperature for the required duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction. The method will depend on the reducing agent used. Remove the catalyst, often by filtration through a pad of silica gel or celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-Methyl 4-(1-aminoethyl)benzoate.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., in isopropanol or ether) to precipitate the hydrochloride salt. Filter and dry the solid product.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as many transition metal catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced efficiency.

-

Anhydrous Solvent: Water can interfere with the reaction, potentially hydrolyzing the imine intermediate or reacting with the catalyst.

-

Chiral Catalyst Selection: The choice of the metal and, more importantly, the chiral ligand dictates the stereochemical outcome of the reduction. The ligand creates a chiral environment around the metal center, forcing the hydride to add to one face of the imine preferentially.

Chiral Resolution of Racemic Mixtures

An alternative, albeit less atom-economical, approach is the resolution of a racemic mixture of methyl 4-(1-aminoethyl)benzoate.[4] This method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[6]

Materials:

-

Racemic methyl 4-(1-aminoethyl)benzoate

-

Chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid for resolving the (S)-amine)

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., sodium hydroxide) for liberation of the free amine

-

Acid (e.g., hydrochloric acid) for salt formation

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic methyl 4-(1-aminoethyl)benzoate in a suitable solvent. Add a solution of the chiral resolving agent (approximately 0.5 molar equivalents).

-

Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to break the salt and liberate the free (S)-amine. Extract the amine into an organic solvent.

-

Final Product Formation: Dry the organic extract, concentrate it, and form the hydrochloride salt as described in the asymmetric synthesis protocol.

Diagram 3: Experimental Workflow for Chiral Resolution

Caption: Workflow for chiral resolution.

Characterization and Analytical Methods

The identity, purity, and enantiomeric excess of synthesized (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the benzylic proton (quartet), the methyl protons of the ethyl group (doublet), and the amine protons (broad singlet). The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the chiral benzylic carbon, and the methyl carbon of the ethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the free amine (m/z = 179.22) would be expected under appropriate ionization conditions. |

| Chiral HPLC | Analysis on a chiral stationary phase is essential to determine the enantiomeric excess (e.e.) of the product. The synthesized (S)-enantiomer should show a single major peak at the retention time corresponding to one of the enantiomers from a racemic standard. |

While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected chemical shifts can be inferred from similar structures. For instance, in the ¹H NMR spectrum, the aromatic protons would appear as two doublets in the range of 7.5-8.0 ppm. The methoxy protons would be a singlet around 3.9 ppm. The benzylic CH proton would be a quartet around 4.5 ppm, coupled to the adjacent methyl group, which would appear as a doublet around 1.5 ppm. The NH₃⁺ protons would likely be a broad signal at a higher chemical shift.

Applications in Drug Development

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While its direct application in a specific blockbuster drug is not prominently documented in publicly available literature, its structural motif is present in numerous developmental and patented compounds. Chiral benzylic amines are key components in a range of therapeutic agents, including those targeting neurological and cardiovascular diseases.[2]

For example, the structural analogue, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin , a widely used anti-diabetic drug.[1] This highlights the importance of such chiral amino acid derivatives in the construction of modern pharmaceuticals. The (S)-Methyl 4-(1-aminoethyl)benzoate scaffold provides a stereochemically defined platform for chemists to build upon, ensuring the final API possesses the correct chirality for optimal efficacy and safety.

Conclusion

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride stands as a testament to the importance of stereochemistry in modern drug design and synthesis. Its value is derived from the precise three-dimensional arrangement of its functional groups, which serves as a foundational element for the construction of enantiomerically pure pharmaceutical agents. The continued development of efficient and highly selective synthetic methods, such as asymmetric reductive amination, ensures the reliable and scalable production of this and other critical chiral building blocks. This in-depth guide has provided a technical framework for understanding the structure, stereochemistry, and synthesis of this important compound, offering valuable insights for professionals dedicated to the advancement of pharmaceutical sciences.

References

-

Kim, J., Khobragade, T. P., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737131. [Link]

-

MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Hsiao, Y., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. [Link]

- Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). US9493425B2 - Method for preparing benzimidazole derivatives.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 3, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

PubMed. (2009). Direct asymmetric reductive amination. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.

-

ChemUniverse. (n.d.). (S)-METHYL 4-(1-AMINOETHYL)BENZOATE HYDROCHLORIDE. Retrieved January 3, 2026, from [Link]

Sources

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

A Technical Guide to the Solubility Profiling of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining the aqueous solubility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a chiral intermediate crucial in pharmaceutical synthesis. In the absence of extensive public solubility data, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility profiles. We delve into the critical distinction between thermodynamic and kinetic solubility, the impact of physicochemical properties such as pH and crystal polymorphism, and provide step-by-step methodologies for the gold-standard shake-flask method and potentiometric titrations. Analytical quantification techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, are discussed in the context of ensuring data integrity. This guide is designed to empower researchers to build a robust understanding of the solubility characteristics of this compound, a cornerstone for successful formulation and drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2] For a compound like (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, understanding its solubility is not merely an academic exercise but a critical step in the drug development pipeline.[3] Poor aqueous solubility can lead to significant challenges, including inadequate absorption and low bioavailability, potentially causing promising drug candidates to fail in later stages.[3][4]

This guide addresses the practical need for a robust methodology to determine the solubility of this specific chiral hydrochloride salt. As a hydrochloride salt of a primary amine, its solubility is expected to be significantly influenced by pH.[5][6][7] The amine group can be protonated, leading to the formation of a more water-soluble salt.[5] Therefore, a comprehensive solubility profile across a physiologically relevant pH range is essential.

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

Before embarking on experimental determination, it is crucial to understand the two primary types of solubility measurements: thermodynamic and kinetic.[4][8][9]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[4][10] It represents a true equilibrium state between the dissolved and undissolved solid.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[4][10][13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the specific assay conditions.[14][15] While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for formulation and development.[4][10][13]

This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development decisions.

Physicochemical Properties Influencing Solubility

The solubility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is governed by a combination of its intrinsic chemical structure and the external environment.

Impact of pH and pKa

As an amine hydrochloride salt, the pH of the aqueous medium is arguably the most critical factor influencing its solubility. The primary amine group will exist in equilibrium between its protonated (R-NH3+) and neutral (R-NH2) forms. The pKa of the conjugate acid (R-NH3+) will determine the pH at which this transition occurs.

-

At pH values significantly below the pKa, the protonated, more soluble form will dominate.

-

As the pH approaches and surpasses the pKa, the concentration of the less soluble free base form will increase, leading to a decrease in overall solubility.

Therefore, determining the pKa of the compound is a vital precursor to designing a comprehensive pH-solubility study. Potentiometric titration is a reliable method for determining pKa values.[16][17][18][19]

Crystal Polymorphism

The solid-state properties of a compound can have a profound impact on its solubility.[20] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[21][22] These different forms can exhibit different physical properties, including solubility and dissolution rate.[20][23]

-

Metastable Forms: These are less thermodynamically stable and generally exhibit higher solubility.[20][21] However, they can convert to a more stable, less soluble form over time, especially in solution.[21][24]

-

Stable Form: This is the most thermodynamically stable polymorph with the lowest free energy and typically the lowest solubility.[22]

It is crucial to characterize the solid form of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride before and after solubility experiments to ensure that the measured solubility corresponds to a known and stable crystal form. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for this characterization.[25]

Experimental Determination of Thermodynamic Solubility

The following section provides detailed protocols for determining the thermodynamic solubility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most reliable technique for determining equilibrium solubility.[11][12] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol

-

Preparation:

-

Accurately weigh an amount of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride into multiple glass vials, ensuring an excess of solid will remain after equilibrium is reached.

-

Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines) to each vial.[26][27][28][29] The temperature of the buffer should be controlled, typically at 25°C or 37°C.[26][27][28]

-

Include control vials with buffer only.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator.

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[30]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results.[2]

-

-

Quantification:

-

Solid Phase Analysis:

-

Recover the remaining solid from the vials.

-

Dry the solid and analyze it using techniques like XRPD to check for any changes in the crystal form during the experiment.

-

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a powerful technique that can be used to determine both the pKa and the intrinsic solubility of ionizable compounds.[16][17][18][34] This method involves monitoring the pH of a suspension of the compound as a titrant (acid or base) is added.

Conceptual Diagram

Caption: Conceptual setup for potentiometric titration.

Methodology Outline

-

Create a suspension of a known amount of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride in purified water.

-

Titrate the suspension with a standardized solution of sodium hydroxide (NaOH).

-

Record the pH of the suspension after each addition of titrant, allowing the system to equilibrate.

-

The resulting titration curve will show a plateau region where the solid is dissolving and neutralizing the added base.

-

The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point.

-

The intrinsic solubility of the free base can be calculated from the pH and the amount of titrant added at the point where all the solid has dissolved.[16][17][18]

Analytical Quantification

Accurate and validated analytical methods are paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for quantifying the concentration of dissolved API due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants or impurities.[25][35]

-

Method: A reversed-phase HPLC method with UV detection is typically suitable. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Validation: The method should be validated for linearity, accuracy, and precision in the expected concentration range.

-

Calibration: A multi-point calibration curve should be generated using standards of known concentration to ensure accurate quantification.

UV-Vis Spectrophotometry

For high-throughput screening or when a simpler method is desired, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and there are no interfering excipients or degradants.[31][33]

-

Method: The absorbance of the diluted, saturated solution is measured at the wavelength of maximum absorbance (λmax).

-

Limitations: This method is less specific than HPLC and can be prone to interference from anything else in the solution that absorbs at the same wavelength.[33][36] Its sensitivity might also be a limiting factor for poorly soluble compounds.[2]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table.

Table 1: Example Solubility Data Table for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride at 25°C

| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mM) |

| 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| [Other pH] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Note: Data to be populated from experimental results. Molar mass of the hydrochloride salt should be used for conversions.

When interpreting the data, it is essential to correlate the solubility with the pH of the medium and the pKa of the compound. A plot of solubility versus pH will provide a clear visual representation of this relationship. Any observed changes in the solid form after the experiment must be noted, as this could indicate that the measured solubility is that of a different, potentially more stable, polymorph.

Conclusion

Determining the solubility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a multi-faceted process that requires careful experimental design, precise execution, and robust analytical methods. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent product performance, and ultimately contributing to the successful development of new pharmaceutical products. A thorough understanding of both thermodynamic and kinetic solubility, coupled with an awareness of the influence of pH and solid-state properties, forms the bedrock of a scientifically sound preformulation assessment.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications - Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

SpringerLink. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [Link]

-

PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

-

ACS Publications - Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ACS Publications - Crystal Growth & Design. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Dissolution Technologies. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. [Link]

-

Ministry of Health and Welfare, Taiwan. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

-

University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. [Link]

-

ResearchGate. (2025). (PDF) Analysis of two active pharmaceutical ingredients (API) products using UV spectrophotometry with multi-component analysis and a fiber optic dissolution analyzer. [Link]

-

ACS Publications - Molecular Pharmaceutics. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. [Link]

-

ResearchGate. (2025). (PDF) Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

-

Sciencemadness.org. (2010). Analytical Chemistry - Precipitate. [Link]

-

AMERICAN ELEMENTS. (n.d.). Methyl 4-(1-aminoethyl)benzoate. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. quora.com [quora.com]

- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 7. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. mt.com [mt.com]

- 21. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 22. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. altasciences.com [altasciences.com]

- 26. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 27. database.ich.org [database.ich.org]

- 28. ema.europa.eu [ema.europa.eu]

- 29. capa.org.tw [capa.org.tw]

- 30. downloads.regulations.gov [downloads.regulations.gov]

- 31. pharmatutor.org [pharmatutor.org]

- 32. bioassaysys.com [bioassaysys.com]

- 33. dissolutiontech.com [dissolutiontech.com]

- 34. researchgate.net [researchgate.net]

- 35. who.int [who.int]

- 36. researchgate.net [researchgate.net]

A Spectroscopic Guide to (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: An In-depth Technical Guide

Introduction

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral molecule of significant interest in pharmaceutical and fine chemical synthesis. Its stereospecific nature, containing a primary amine and a methyl ester, makes it a valuable building block for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). The precise characterization of such chiral intermediates is paramount to ensure the stereochemical integrity, purity, and ultimately, the efficacy and safety of the final drug product. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. The insights provided herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features